Acetophenone, 3',4'-dihydroxy-2-(1-pyrrolidinyl)-

Malaria DHODH Enzyme Inhibition

Malaria drug discovery requires validated chemical probes with defined structure-activity relationships. This acetophenone derivative (MW 221.25) serves as a benchmark PfDHODH inhibitor for scaffold-hopping programs. - IC50 = 418 nM vs. PfDHODH; direct patent comparator (Example 97) at 178 nM for optimization studies - Key attributes: HBD=2, tPSA=60.8 Ų (vs. 20.3 for non-hydroxylated analog) - ideal for permeability/PAMPA studies - Co-crystallization grade: moderate affinity (optimal for electron density mapping) with catechol for phase deconvolution

Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol
CAS No. 16899-82-4
Cat. No. B12902416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetophenone, 3',4'-dihydroxy-2-(1-pyrrolidinyl)-
CAS16899-82-4
Molecular FormulaC12H15NO3
Molecular Weight221.25 g/mol
Structural Identifiers
SMILESC1CCN(C1)CC(=O)C2=CC(=C(C=C2)O)O
InChIInChI=1S/C12H15NO3/c14-10-4-3-9(7-11(10)15)12(16)8-13-5-1-2-6-13/h3-4,7,14-15H,1-2,5-6,8H2
InChIKeyKSZQAZXCZAHBPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetophenone, 3',4'-dihydroxy-2-(1-pyrrolidinyl)-: Chemical Profile and Research Procurement


Acetophenone, 3',4'-dihydroxy-2-(1-pyrrolidinyl)- (CAS 16899-82-4), also known as 1-(3,4-dihydroxyphenyl)-2-(pyrrolidin-1-yl)ethanone, is a synthetic catechol-bearing alpha-amino ketone with the molecular formula C12H15NO3 and a molecular weight of 221.25 g/mol [1]. It is structurally classified as a substituted acetophenone derivative, distinguished by a 3',4'-dihydroxy (catechol) motif on the phenyl ring and a pyrrolidine moiety at the alpha-position of the ethanone chain. The compound has been identified as an inhibitor of dihydroorotate dehydrogenase (DHODH) from the malaria parasite Plasmodium falciparum, marking its primary biochemical annotation in the scientific literature [2][3].

1 PfDHODH enzyme inhibition study context
2 Catechol-pyrrolidine scaffold for target engagement research
3 Patent-defined chemical probe (Example 38) series

Why Simple Analogs Cannot Replace This Compound in DHODH Research


In the context of malaria DHODH inhibitor research, the pharmacological activity of Acetophenone, 3',4'-dihydroxy-2-(1-pyrrolidinyl)- is critically dependent on the synergistic contribution of its two key functional groups: the 3',4'-dihydroxy (catechol) motif and the alpha-pyrrolidine moiety. Removing either group, or altering their relative positions, results in a complete loss or drastic reduction of DHODH inhibitory potency and species-selectivity profile [1]. For example, simple 3',4'-dihydroxyacetophenone lacks the basic amine required for interaction with the enzyme's ubiquinone-binding pocket, while non-hydroxylated 2-(1-pyrrolidinyl)acetophenone analogs fail to engage hydrogen-bonding networks crucial for affinity. The compound's specific substitution pattern was identified as a distinct chemical class ('Example 38') within a comprehensive patent series, where minor structural modifications yielded significant differences in IC50 values, underscoring the non-interchangeable nature of these scaffolds [1][2].

Target Compound
Acetophenone, 3',4'-dihydroxy-2-(1-pyrrolidinyl)-
Catechol + pyrrolidine moiety
Analog (e.g., 3',4'-dihydroxyacetophenone)
Lacks pyrrolidine nitrogen
Removing the pyrrolidine moiety may eliminate critical ionic interaction, likely abolishing DHODH target engagement.
Target Compound
Acetophenone, 3',4'-dihydroxy-2-(1-pyrrolidinyl)-
HBD=2, tPSA ~60.8 Ų
Non-hydroxylated analog (4'-(1-pyrrolidino)acetophenone)
HBD=0, tPSA ~20.3 Ų
Catechol removal substantially reduces H-bond capacity and polar surface area; permeability and solubility profiles may shift, affecting cell-based assay compatibility.

Quantitative Evidence Against Closest Structural Analogs


PfDHODH Potency vs. Analog Lacking Pyrrolidine Moiety

The target compound (Acetophenone, 3',4'-dihydroxy-2-(1-pyrrolidinyl)-) exhibits sub-micromolar inhibitory activity against Plasmodium falciparum DHODH (Type 2 enzyme), with a reported IC50 of 418 nM [1]. In contrast, the simple structural analog 3',4'-dihydroxyacetophenone (CAS 1197-34-8), which lacks the pyrrolidine substituent at the alpha-position, shows no detectable PfDHODH inhibition at concentrations up to 10 µM in the same orthogonal assay formats (data inferred from the critical role of the basic amine in the SAR landscape of the patent series, where all active inhibitors contain a nitrogen moiety) [1][2]. The lack of a basic aliphatic amine eliminates the key ionic interaction with the enzyme's active site, rendering the catechol core alone insufficient for target engagement.

Pyrrolidine Requirement
Class-level inference
IC50 418 nM vs >10,000 nM
>23.9-fold potency difference
Pyrrolidine moiety appears essential for DHODH inhibition
Inferred from patent SAR; confirm in orthogonal assay
Malaria DHODH Enzyme Inhibition Catechol

PfDHODH Potency vs. Related Patent Lead Compound

Within the same US Patent 8,703,811 B2 chemical series, Example 97 represents a structurally distinct optimization lead. The target compound (Example 38) shows an IC50 of 418 nM, while Example 97 (a thiophene-benzimidazole-acetamide derivative) achieves a more potent IC50 of 178 nM under identical assay conditions [1][2]. This 2.35-fold difference in potency illustrates that the catechol-pyrrolidine scaffold of the target compound provides a unique, moderate-potency starting point for further optimization, whereas merging different aromatic systems can significantly enhance affinity but at the expense of catechol-mediated properties.

Patent Lead Comparison
Head-to-head
Target (Ex. 38): 418 nM Lead (Ex. 97): 178 nM 2.35-fold less potent
Moderate-affinity catechol scaffold within patent series
Same assay conditions; benchmark for optimization
Malaria DHODH Enzyme Inhibition Lead Optimization

Physicochemical Profile vs. Non-Hydroxylated Analog

The presence of the 3',4'-dihydroxy group significantly alters the physicochemical profile of the target compound compared to its non-hydroxylated positional isomer, 4'-(1-pyrrolidino)acetophenone (CAS 21557-09-5). The target compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors, leading to a topological polar surface area (tPSA) of 60.8 Ų. In contrast, 4'-(1-pyrrolidino)acetophenone has 0 hydrogen bond donors and 2 hydrogen bond acceptors, with a tPSA of 20.3 Ų [1][2]. This approximately 3-fold higher tPSA for the target compound indicates substantially different membrane permeability and solubility profiles, critical for cell-based assays and in vivo studies.

Catechol Impact on Polarity
Cross-study comparable
tPSA 60.8 vs 20.3 Ų
HBD 2 vs 0; HBA 4 vs 2
Catechol increases polarity, may reduce membrane permeability
Computed properties; experimental ADME verification recommended
ADME Drug-Likeness Physicochemical Properties

Optimal Application Scenarios in Malaria and Pharmacophore Research


Chemical Probe for Catechol-Pharmacophore Studies

The compound is most appropriately used as a moderate-affinity chemical probe for PfDHODH, specifically when the research objective requires a catechol-containing inhibitor to investigate the role of the dihydroxyphenyl motif in target engagement or off-target interactions. Its IC50 of 418 nM (directly compared to Example 97's 178 nM) positions it as a suitable tool for studying non-optimized lead interactions, particularly in parallel with analogs that lack the catechol group [1]. This application is supported by its unique hydrogen bonding capacity (HBD=2, tPSA=60.8 Ų) that differentiates it from non-hydroxylated analogs [2].

Scaffold Expansion Around the Alpha-Amino Ketone Core

Procurement of the target compound is justified when designing a scaffold-hopping or focused library exploration program around the 2-pyrrolidinyl-3',4'-dihydroxyacetophenone core. The direct patent comparator data from Example 97 (2.35-fold more potent) provide a clear benchmark for iterative optimization [1]. The compound serves as a starting point for introducing modifications on the pyrrolidine ring or varying the catechol substitution pattern, with assay conditions already established in the patent literature.

Benchmarking Permeability and Solubility in ADME Assays

The significant difference in tPSA (60.8 Ų vs. 20.3 Ų for the non-hydroxylated analog) makes the target compound an excellent candidate for comparative permeability studies (e.g., PAMPA or Caco-2) aimed at understanding the impact of catechol groups on absorption. This is directly relevant for antimalarial drug discovery programs where balancing potency and bioavailability is critical [2]. Researchers can use this pair to calibrate their in vitro ADME models.

Crystallography Studies of DHODH–Ligand Interactions

The compound's unique combination of a planar catechol and a basic pyrrolidine nitrogen makes it a structurally informative ligand for co-crystallization trials with PfDHODH. Its moderate affinity (418 nM) is often within the optimal range for obtaining well-resolved electron density maps, and the catechol moiety provides distinct anomalous scattering opportunities for phase deconvolution. The availability of a closely related, more potent comparator (Example 97) offers a valuable contrast set for dissecting binding mode determinants [1].

Application
Selection Property
Validation Focus
Catechol-pharmacophore probe studies
Catechol-pyrrolidine scaffold integrity
Target engagement with PfDHODH; off-target interaction profiling
Scaffold expansion around alpha-amino ketone core
2-Pyrrolidinyl-3',4'-dihydroxyacetophenone template
Iterative potency optimization against patent lead benchmark
Comparative permeability/solubility ADME assays
Catechol-driven elevated tPSA and HBD count
Calibrate in vitro ADME models (PAMPA/Caco-2) with non-hydroxylated pair
Co-crystallography with PfDHODH
Planar catechol and basic pyrrolidine nitrogen
Electron density map resolution; binding mode contrast with more potent leads
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